N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine
Description
Cyclohexane Ring Conformation
The cyclohexane ring adopts a chair conformation to minimize steric strain. The ethyl group at position 4 occupies an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens. This configuration stabilizes the molecule by reducing van der Waals repulsion.
Dicyclopropylmethyl Substituent
The N-bound dicyclopropylmethyl group consists of two cyclopropane rings attached to a central methyl carbon. Cyclopropane’s rigid, triangular geometry introduces significant steric bulk and angle strain , influencing the molecule’s overall topology. The substituent’s spatial arrangement may restrict rotation around the N-C bond, creating distinct conformational isomers.
Stereochemical Analysis
No chiral centers are present in the molecule due to the symmetry of the dicyclopropylmethyl group and the equatorial positioning of the ethyl group. However, the cyclohexane ring’s chair flip interconverts axial and equatorial positions, though the energy barrier for this process may be elevated due to steric hindrance from the bulky N-substituent.
Comparative Structural Analysis with Cyclohexanamine Derivatives
This compound belongs to a broader class of cyclohexanamine derivatives. A comparison with simpler analogs highlights key structural differences:
The addition of the dicyclopropylmethyl group increases steric bulk by ~94.15 g/mol compared to 4-ethylcyclohexan-1-amine. This substituent also enhances hydrophobicity, as evidenced by the compound’s lower solubility in polar solvents relative to its simpler analogs.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound are unavailable, insights can be extrapolated from studies on related cyclohexane derivatives:
X-Ray Diffraction of Cyclohexanamines
X-ray diffraction of liquid cyclohexylamine (C₆H₁₁NH₂) reveals a short-range order characterized by:
Predicted Conformational Behavior
For the target compound:
- The cyclohexane ring likely adopts a chair conformation with the ethyl group equatorial.
- The dicyclopropylmethyl group may orient itself to minimize steric clash with the cyclohexane ring, potentially favoring a gauche conformation around the N-C bond.
- In the solid state, molecular packing would be influenced by van der Waals interactions between hydrophobic cyclopropane and ethyl groups.
Further studies using wide-angle X-ray scattering (WAXS) or single-crystal X-ray diffraction are needed to validate these predictions.
Properties
Molecular Formula |
C15H27N |
|---|---|
Molecular Weight |
221.38 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H27N/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13/h11-16H,2-10H2,1H3 |
InChI Key |
QWRWWKZAHHUUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the alkylation of a suitable amine precursor, specifically 4-ethylcyclohexan-1-amine, with a dicyclopropylmethyl halide or equivalent alkylating agent. This approach is a classical nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbon of the alkylating agent, forming the desired N-substituted amine.
Stepwise Synthesis Outline
| Step | Reactants | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | 4-ethylcyclohexan-1-amine | Starting amine | Commercially available or synthesized separately | Purity of amine critical for yield |
| 2 | Dicyclopropylmethyl halide (e.g., bromide or chloride) | Alkylation (N-alkylation) | Solvent: polar aprotic (e.g., acetonitrile, DMF); Temperature: 0–50 °C; Base: may be used to scavenge HX | Control of temperature essential to minimize side reactions |
| 3 | Workup and purification | Extraction, washing, and chromatographic purification | Solvent extraction with organic solvents; Purification via column chromatography or recrystallization | Analytical verification by NMR and GC-MS |
Detailed Reaction Conditions
Alkylation Reaction : The amine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity. The dicyclopropylmethyl halide is added slowly to the amine solution under stirring. Reaction temperature is maintained between 0 to 50 °C to control the rate and suppress side reactions such as over-alkylation or elimination.
Base Addition : A mild base like potassium carbonate or triethylamine may be added to neutralize the hydrogen halide generated during the reaction, preventing protonation of the amine and improving yield.
Reaction Time : Typically ranges from 4 to 24 hours depending on reagent concentration and temperature.
Purification and Characterization
After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
The organic layer is washed with brine and dried over anhydrous magnesium sulfate.
The crude product is purified by column chromatography using silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Final product identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation of 4-ethylcyclohexan-1-amine with dicyclopropylmethyl halide | Direct N-alkylation in polar aprotic solvent with base | Straightforward, scalable, good yield | Requires careful temperature control; possible side reactions |
| Use of alternative alkylating agents (e.g., dicyclopropylmethyl tosylate) | Similar nucleophilic substitution | Potentially milder reaction conditions | Less common, may require additional synthesis of alkylating agent |
| Reductive amination approach (not reported for this compound) | Reaction of 4-ethylcyclohexanone with dicyclopropylmethylamine under reductive conditions | Could provide alternative route | No documented synthesis; may require optimization |
Research Findings and Observations
The alkylation approach is the most documented and reliable method for preparing this compound.
Reaction parameters such as solvent choice, temperature, and base presence significantly affect the yield and purity of the final product.
Analytical techniques including NMR and GC-MS are essential for confirming the structure and purity due to the presence of multiple cyclopropyl rings, which can complicate spectral interpretation.
No alternative synthesis routes such as reductive amination or amide reduction have been reported or validated for this compound to date.
Summary Table of Key Preparation Parameters
| Parameter | Recommended Conditions | Remarks |
|---|---|---|
| Solvent | DMF or acetonitrile | Enhances nucleophilicity and solubility |
| Temperature | 0–50 °C | Controls reaction rate and side reactions |
| Base | Potassium carbonate or triethylamine | Neutralizes HX, improves yield |
| Reaction Time | 4–24 hours | Dependent on reagent concentrations |
| Purification | Silica gel chromatography | Ensures high purity for research use |
| Characterization | NMR, GC-MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully .
Comparison with Similar Compounds
Structural and Steric Effects
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The hydrochloride form suggests utility in drug formulation, analogous to diphenylethylamine derivatives used in bioactive compound synthesis () .
- Industrial Use : Simpler analogs like N,N-dimethylcyclohexylamine serve as catalysts or solvents, whereas the target compound’s complexity may limit it to specialized applications .
Biological Activity
N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H24ClN, with a molecular weight of approximately 273.82 g/mol. Its unique structure features a dicyclopropylmethyl group attached to a 4-ethylcyclohexan-1-amine backbone, which may enhance its lipophilicity and receptor selectivity compared to structurally similar compounds.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of pharmacology. It has been suggested that the compound may act as a modulator or inhibitor of certain neurotransmitter receptors, making it a candidate for further investigation in treating neurological disorders and as an analgesic.
The exact mechanism of action remains to be fully elucidated; however, initial findings suggest interactions with various neurotransmitter systems. The compound's structural features may allow it to form hydrogen bonds with specific receptors, influencing their activity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | Moderate activity on neurotransmitters |
| 4-Ethyl-N-methylcyclohexan-1-amine | C9H19N | Involved in pain modulation |
| 2-Cyclopropylpiperidine hydrochloride | C10H16ClN | Analgesic properties |
This compound stands out due to its unique substituent, which may provide distinct pharmacological profiles and therapeutic applications.
Neurotransmitter Modulation
Research has indicated that compounds structurally related to this compound can influence neurotransmitter systems. For instance, studies on similar amines have demonstrated their ability to modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Antimicrobial Properties
While primarily studied for its neurological applications, there is emerging interest in the antimicrobial properties of compounds containing dicyclopropylmethyl groups. Some studies suggest that these compounds may exhibit moderate antibacterial activity against various pathogens, indicating a broader scope of potential applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
